5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-10-6-7-12(8-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUYVYWFXSXLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284666 | |
| Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-30-1 | |
| Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Benzo B Thiophen 2 Yl 2 Methylphenol
Palladium-Catalyzed Coupling Reactions for 2-Substituted Benzo[b]thiophenes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the formation of 2-substituted benzo[b]thiophenes. These methods offer a versatile and efficient route to creating carbon-carbon bonds at the 2-position of the benzo[b]thiophene ring.
One prominent strategy involves the coupling of terminal acetylenes with o-iodothioanisole in the presence of a palladium catalyst. This is followed by an electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole derivatives to yield 2,3-disubstituted benzo[b]thiophenes. nih.gov This method is compatible with a range of aryl-, vinyl-, and alkyl-substituted terminal acetylenes, providing excellent yields of the desired products. nih.gov
Another approach is the direct C2-arylation of benzo[b]thiophenes with aryl halides. For instance, the direct coupling of benzo[b]thiophene with electron-rich aryl bromides can be achieved using a Pd2(dba)3/SPhos catalytic system. researchgate.net Furthermore, a novel palladium(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been developed, which proceeds efficiently at the C2-position via C-H activation. nih.gov
A diversity-oriented synthesis of substituted benzo[b]thiophenes has also been developed through a palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts. nih.govresearchgate.net This one-pot, two-step process involves the in-situ generation of enethiolate salts which then undergo cyclization under the influence of a palladium acetate (B1210297)/cupric acetate catalytic system. nih.gov
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Coupling of terminal acetylenes and o-iodothioanisole | Palladium catalyst, various electrophiles (I2, Br2, NBS) | Excellent yields for 2,3-disubstituted products. | nih.gov |
| Direct C2-arylation | Pd2(dba)3/SPhos, NaOt-Bu | Effective for coupling with electron-rich aryl bromides. | researchgate.net |
| Direct arylation of benzo[b]thiophene 1,1-dioxides | Pd(II) catalyst, arylboronic acids | High C2 selectivity via C-H activation. | nih.gov |
| Intramolecular oxidative C-H functionalization | Palladium acetate/cupric acetate | One-pot, two-step process with broad substituent compatibility. | nih.gov |
One-Pot Condensation and Cyclization Reactions from Acyclic Precursors
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. An efficient one-pot procedure for the synthesis of 2-arylbenzo[b]thiophene derivatives has been described, involving the reaction of o-halo or nitro aryl carbonyl compounds with benzyl (B1604629) mercaptans in the presence of anhydrous K2CO3 at elevated temperatures. capes.gov.br
Another notable one-pot method for preparing substituted 2-aroyl-benzo[b]thiophen-3-ols involves the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of triethylamine. nih.gov The reaction proceeds through a nucleophilic attack of the sulfhydryl group, followed by an in-situ intramolecular cyclization to furnish the benzothiophene (B83047) scaffold in high yield. nih.gov
The aryne reaction with alkynyl sulfides also provides a one-step intermolecular route to a wide range of 3-substituted benzothiophenes from readily available o-silylaryl triflates. rsc.org
| Starting Materials | Reagents | Product Type | Reference |
| o-halo or nitro aryl carbonyls, benzyl mercaptans | K2CO3 | 2-Arylbenzo[b]thiophenes | capes.gov.br |
| 2-Mercaptobenzoic acid, aryl bromomethyl ketones | Triethylamine | 2-Aroyl-benzo[b]thiophen-3-ols | nih.gov |
| o-Silylaryl triflates, alkynyl sulfides | - | 3-Substituted benzothiophenes | rsc.org |
Formylation and Subsequent Functionalization of Benzo[b]thiophenes
Formylation of the benzo[b]thiophene core, typically at the 2-position, provides a valuable synthetic handle for further functionalization. Benzo[b]thiophene-2-carbaldehyde is a key intermediate that can be prepared by the formylation of benzo[b]thiophene with dimethylformamide (DMF) or other formylating agents. researchgate.netmdpi.com An expedient one-pot synthesis of this aldehyde involves the reaction of methylthiobenzene with butyllithium (B86547) (BuLi) and DMF. researchgate.netmdpi.com
The resulting aldehyde can then be used in various subsequent reactions to introduce the desired substituents. For example, it can serve as a precursor for the construction of more complex side chains at the 2-position of the benzo[b]thiophene ring.
Ring Closure and Annulation Approaches
Ring closure and annulation strategies are fundamental to the synthesis of the benzo[b]thiophene scaffold. One such approach is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been employed for this purpose, leading to the formation of 2,3-disubstituted benzo[b]thiophenes. nih.gov This reaction proceeds under moderate conditions and tolerates a variety of functional groups. nih.gov
Another classical approach involves the intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of polyphosphoric acid (PPA). google.com Additionally, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of eosin (B541160) Y, yields substituted benzothiophenes regioselectively. organic-chemistry.org
Introduction and Regioselective Functionalization of the Phenolic and Methyl Moieties
Once the benzo[b]thiophene scaffold is constructed, the next critical step is the introduction and precise placement of the phenolic and methyl groups on the appended phenyl ring to form the final 5-[Benzo(b)thiophen-2-yl]-2-methylphenol structure.
Ortho-Lithiation and Directed Metalation Strategies
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent, typically n-butyllithium, to deprotonate the adjacent ortho-position, creating a reactive aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile to introduce a substituent at the desired position.
For the synthesis of the target molecule, a suitably protected phenol (B47542) or a precursor bearing a directing group can be employed. For example, an O-aryl carbamate (B1207046) can serve as an effective directing group for ortho-lithiation. researchgate.net The lithiated intermediate can then react with an appropriate electrophile to introduce the methyl group ortho to the hydroxyl functionality. The protecting group can subsequently be removed under mild conditions to yield the free phenol. researchgate.net
The synthesis of regioselectively functionalized benzo[b]thiophenes has been achieved by combining ortho-lithiation with halocyclization strategies. researchgate.net This approach allows for the introduction of various substituents at specific positions on the benzo[b]thiophene ring system. researchgate.net
Cross-Coupling Reactions for Linking Benzo[b]thiophene and Phenol Scaffolds
The construction of the biaryl framework of this compound is predominantly achieved via palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming C-C bonds between two aromatic systems. The most common strategies include the Suzuki, Stille, and Negishi couplings, each utilizing different organometallic reagents. organic-chemistry.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orglibretexts.org For this synthesis, one could react 2-(tributylstannyl)benzo[b]thiophene with 5-bromo-2-methylphenol. A key advantage of Stille coupling is the stability of organostannanes to air and moisture and their tolerance of a wide range of functional groups. orgsyn.orgyoutube.com However, the high toxicity of tin compounds is a significant drawback.
Negishi Coupling: This reaction involves an organozinc reagent coupling with an organic halide. The synthesis could proceed by reacting a 2-halobenzo[b]thiophene with a 5-organozinc-2-methylphenol reagent. Negishi coupling is known for its high reactivity and functional group tolerance, but the air-sensitive nature of organozinc reagents requires careful handling. frontiersin.orgresearchgate.net
Below is a table summarizing these potential cross-coupling strategies.
| Coupling Reaction | Benzo[b]thiophene Reagent | Phenol Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Benzo[b]thiophene-2-boronic acid | 5-Bromo-2-methylphenol | Pd(PPh₃)₄, Pd/C | Low toxicity of boron reagents, stable, good functional group tolerance. nih.gov | Boronic acids can undergo side reactions like protodeboronation. |
| Stille | 2-(Tributylstannyl)benzo[b]thiophene | 5-Bromo-2-methylphenol | Pd(PPh₃)₄ | Reagents are air and moisture stable; broad functional group compatibility. orgsyn.org | High toxicity of organotin compounds. wikipedia.org |
| Negishi | 2-Bromobenzo[b]thiophene | (3-Hydroxy-4-methylphenyl)zinc chloride | Pd(PPh₃)₄, NiCl₂(dppe) | High reactivity and yield. researchgate.net | Organozinc reagents are often air and moisture sensitive. |
Methylation Strategies at the Phenol Ring
If the cross-coupling reaction is performed using a precursor like 5-bromophenol, a subsequent methylation step is necessary to introduce the methyl group at the C2 position of the phenol ring. Regioselectivity is crucial to ensure the formation of the desired ortho-methylated product.
One common strategy is ortho-selective hydroxymethylation followed by reduction. Phenol can react with formaldehyde (B43269) under basic conditions to yield ortho-hydroxymethyl phenol, which can then be reduced to the methyl group. iitm.ac.in
Alternatively, direct methylation of the phenol can be achieved using various methylating agents. While reagents like methyl iodide and dimethyl sulfate (B86663) are effective, they are highly toxic. A greener alternative is dimethyl carbonate (DMC), which can methylate phenols in the presence of a base like cesium carbonate. thieme-connect.comresearchgate.net The selectivity for O-methylation versus C-methylation depends on the reaction conditions. For C-methylation, gas-phase reactions over solid acid catalysts, such as iron-vanadium mixed oxides, have been shown to favor ortho-alkylation. researchgate.netgoogle.com
| Methylating Agent | Typical Conditions | Selectivity | Notes |
|---|---|---|---|
| Dimethyl Carbonate (DMC) | Cs₂CO₃, 120-160 °C | Primarily O-methylation, but C-methylation can be directed. | Considered a "green" methylating agent, replacing toxic alternatives. thieme-connect.comresearchgate.net |
| Methanol/Dimethyl Ether | Gas phase, Iron/Vanadium oxide catalyst, 300-380 °C | High ortho-selectivity for C-methylation. google.com | Suitable for industrial-scale synthesis. |
| Formaldehyde (followed by reduction) | 1. Base catalyst (e.g., NaOH); 2. Reduction (e.g., H₂/Pd-C) | Good ortho-selectivity for hydroxymethylation. iitm.ac.in | A two-step process to achieve the final methyl group. |
Advanced Synthetic Protocols and Catalysis for High Yield and Purity
To improve the efficiency, yield, and environmental impact of the synthesis of this compound, advanced protocols and optimized catalytic systems are employed.
Microwave-Assisted Synthesis Techniques
Catalyst Optimization and Ligand Design for Coupling Reactions
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. The ligand influences the stability, activity, and selectivity of the catalyst. enscm.frrsc.org For coupling reactions involving heteroaromatic compounds like benzothiophene, electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald-type ligands such as XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are often employed. These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields and allowing the use of less reactive coupling partners like aryl chlorides. orgsyn.org In some cases, for highly reactive substrates, a ligand-less system with a low concentration of a palladium salt like Pd(OAc)₂ can be very efficient for the direct arylation of thiophenes. rsc.org
Green Chemistry Approaches in this compound Synthesis
Incorporating green chemistry principles into the synthesis is crucial for sustainability. This involves using less hazardous solvents, reducing waste, and employing energy-efficient methods.
Green Solvents : Traditional coupling reactions often use toxic organic solvents. Replacing these with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental impact. acs.orgnih.govgctlc.org Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective in green alcohol solvents. nih.gov
Catalyst Systems : Developing recyclable heterogeneous catalysts, such as palladium on carbon (Pd/C), minimizes metal contamination in the final product and allows for easier separation and reuse. inovatus.es
Photocatalysis : Visible-light photocatalysis offers a metal-free and mild alternative for synthesizing benzothiophenes. acs.orgorganic-chemistry.orgacs.org Using an organic dye like eosin Y and green light irradiation, radical-based annulation reactions can proceed at ambient temperature, avoiding the need for transition metals and high temperatures. thieme-connect.comrsc.org
Purification and Isolation Techniques for this compound
After synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. The standard procedure for purifying solid organic compounds like the target molecule involves a combination of techniques.
Column Chromatography: This is a primary method for separating the desired product from impurities. The crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to selectively move the components down the column at different rates.
Recrystallization: This is a highly effective technique for obtaining high-purity crystalline solids. umass.eduwiredchemist.com The crude product is dissolved in a minimum amount of a suitable hot solvent, in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. rubingroup.orgmnstate.edu As the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical and may involve testing various options or using a co-solvent system. rubingroup.orgrochester.edu The pure crystals are then collected by vacuum filtration. mnstate.edu
The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
Chemical Reactivity and Derivatization of 5 Benzo B Thiophen 2 Yl 2 Methylphenol
Electrophilic Substitution Reactions on the Benzo[b]thiophene and Phenol (B47542) Rings
Electrophilic substitution reactions on this molecule are competitive, with the reaction site depending on the specific reagents and conditions. The phenol ring, being highly activated by the hydroxyl and methyl substituents, is generally more susceptible to electrophilic attack than the benzo[b]thiophene ring.
The introduction of nitro and halo groups can significantly modify the electronic and biological properties of the molecule.
Nitration: The benzo[b]thiophene ring itself undergoes nitration with an order of positional reactivity of 3 > 2 > 6 > 5 > 4 > 7. doi.orgresearchgate.net However, the presence of the highly activating phenol ring makes it the more probable site for nitration. The hydroxyl group is a potent ortho-, para-director. In 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, the positions ortho and para to the hydroxyl group are occupied or sterically hindered, suggesting that nitration might be challenging or require specific conditions. Studies on the nitration of 3-nitrobenzo[b]thiophene (B90674) show that further substitution occurs on the benzene (B151609) ring, with a preference for the 6-position, followed by the 5-, 4-, and 7-positions. rsc.org
Halogenation: Halogenation under acidic conditions typically affords the 3-halobenzothiophene. doi.orgresearchgate.net However, research on similarly activated systems, such as 5-diarylamino-2-methylbenzo[b]thiophene, has demonstrated that bromination can occur preferentially on the appended activated aromatic ring rather than at the 3-position of the benzothiophene (B83047) core. researchgate.net This suggests that for this compound, halogenation would likely occur on the phenol ring, ortho to the strongly activating hydroxyl group.
Table 1: Predicted Regioselectivity of Electrophilic Substitution
| Reaction | Primary Site | Predicted Position(s) | Rationale |
|---|---|---|---|
| Nitration | Phenol Ring / Benzothiophene Ring | Phenol: C3 or C1; Benzothiophene: C3 or C6 | The phenol ring is highly activated. nih.gov For the benzothiophene ring, the 3-position is electronically favored, but substitution can also occur on the benzene portion. doi.orgrsc.org |
| Halogenation | Phenol Ring | Phenol: C3 or C1 | The hydroxyl group is a strong activating group, directing electrophiles to its ortho and para positions. Similar activated systems show substitution on the appended ring. researchgate.net |
Acylation and formylation introduce key carbonyl functionalities, often used as handles for further synthetic transformations.
Acylation: Friedel-Crafts acylation of the parent benzo[b]thiophene ring system typically occurs at the electron-rich 3-position. nih.gov Several patents describe the successful acylation of 2-aryl-6-hydroxybenzo[b]thiophene derivatives at the 3-position as a key step in the synthesis of pharmacologically active compounds. google.comgoogle.com This pathway is a viable route for introducing acyl groups onto the this compound scaffold.
Formylation: The introduction of a formyl group can be achieved through various methods. Formylation of benzo[b]thiophene with reagents like dimethylformamide (DMF) and an appropriate base or catalyst typically yields the 3-formyl derivative. mdpi.com Alternatively, formylation can be directed to the activated phenol ring using methods such as the Reimer-Tiemann or Duff reaction, which would likely install the aldehyde ortho to the hydroxyl group. The synthesis of the related compound 4-[Benzo(b)thiophen-2-yl]-2-formylphenol demonstrates the feasibility of formylation on the phenolic portion of the molecule. ontosight.ai
Nucleophilic Reactivity and Transformations
The primary site of nucleophilic character in this compound is the phenolic hydroxyl group. Deprotonation with a suitable base yields the corresponding phenoxide, a potent nucleophile. This anion can readily participate in reactions such as Williamson ether synthesis or esterification. The nucleophilicity of phenols is influenced by the substituents on the ring; electron-donating groups like the methyl group in the target compound enhance the reactivity of the corresponding phenoxide. researchgate.net
Metalation Reactions and Their Synthetic Utility
Metalation, typically involving deprotonation with strong organometallic bases like butyllithium (B86547), is a powerful tool for functionalizing aromatic systems. For the benzo[b]thiophene core, deprotonation occurs preferentially at the 2-position. doi.orgresearchgate.net Since this position is already substituted in the target molecule, the next most acidic proton on the heterocyclic ring is at the 3-position.
However, the phenolic proton is the most acidic site in the entire molecule and will react first. Therefore, at least two equivalents of the organolithium reagent would be required: the first to deprotonate the hydroxyl group, and the second to effect lithiation of the benzo[b]thiophene ring, most likely at the 3-position. The resulting di-anion is a versatile intermediate for introducing a variety of electrophiles.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Systematic structural modification of this compound is crucial for exploring its structure-activity relationships (SAR) in medicinal chemistry. nih.gov Key sites for modification include the phenolic hydroxyl group, the methyl group, and various positions on both the phenolic and benzo[b]thiophene rings.
The phenolic hydroxyl group is a prime target for derivatization due to its ability to act as both a hydrogen bond donor and acceptor, and its ionizable nature. nih.gov
Table 2: Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Class | Purpose in SAR |
|---|---|---|---|
| Etherification | Alkyl halides, Base (e.g., K₂CO₃) | Ethers | Modulate lipophilicity, block hydrogen bonding, improve metabolic stability. nih.gov |
| Esterification | Acyl chlorides, Anhydrides | Esters | Introduce new functional groups, create prodrugs, alter polarity. nih.gov |
| Sulfonation | Sulfonyl chlorides | Sulfonate Esters | Increase water solubility, introduce a charged group. |
These modifications allow for a fine-tuning of the molecule's physicochemical properties, which can have a profound impact on its biological activity and pharmacokinetic profile. For instance, converting the phenol to an ether can prevent rapid phase II metabolism and alter receptor binding interactions.
Substituent Effects on the Benzo[b]thiophene Moiety
The reactivity of the benzo[b]thiophene core in this compound is significantly influenced by the electronic properties of the 2-methylphenol substituent. In general, the benzo[b]thiophene ring system is known to undergo electrophilic substitution, with the 3-position being the most favored site for attack. pearson.comresearchgate.net However, the directing effects of existing substituents can alter this preference.
The 2-methylphenol group, attached at the 2-position of the benzo[b]thiophene, is an activating group due to the electron-donating nature of the hydroxyl and methyl substituents on the phenol ring. This activation is expected to enhance the electron density of the benzo[b]thiophene ring, making it more susceptible to electrophilic attack. The primary sites for substitution on the benzo[b]thiophene moiety would likely be the 3-position, followed by positions on the benzene part of the benzothiophene ring system (positions 4, 5, 6, and 7).
Common electrophilic substitution reactions that could be anticipated on the benzo[b]thiophene moiety include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using various halogenating agents. The substitution pattern would be influenced by the reaction conditions.
Nitration: The introduction of a nitro group is a common modification for aromatic systems, which can subsequently be reduced to an amino group, providing a handle for further derivatization.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring system.
The regioselectivity of these reactions would be a subject of interest for further investigation, as the directing effects of the bulky 2-methylphenol substituent at the 2-position could influence the accessibility of the 3-position.
A summary of potential electrophilic substitution reactions on the benzo[b]thiophene moiety is presented in the table below.
| Reaction Type | Reagents | Potential Products |
| Halogenation | Br₂, Cl₂ in a suitable solvent | 3-Halo-5-[benzo(b)thiophen-2-yl]-2-methylphenol and other isomers |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-[benzo(b)thiophen-2-yl]-2-methylphenol and other isomers |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 3-Acyl-5-[benzo(b)thiophen-2-yl]-2-methylphenol and other isomers |
Note: The regioselectivity would need to be determined experimentally.
Alterations of the Methyl Group
The methyl group on the phenolic ring of this compound presents another site for chemical modification. While typically less reactive than the aromatic rings, the methyl group can undergo reactions under specific conditions, primarily involving free radical mechanisms or oxidation.
Potential alterations of the methyl group include:
Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group could be halogenated to form a halomethyl derivative. This derivative would be a versatile intermediate for further nucleophilic substitution reactions.
Oxidation: The methyl group could be oxidized to a variety of functional groups, including a hydroxymethyl (alcohol), a formyl (aldehyde), or a carboxyl (carboxylic acid) group, depending on the oxidizing agent and reaction conditions. These transformations would introduce new functionalities for further derivatization.
The table below outlines potential derivatization reactions involving the methyl group.
| Reaction Type | Reagents | Potential Product |
| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 5-[Benzo(b)thiophen-2-yl]-2-(bromomethyl)phenol |
| Oxidation to Alcohol | Mild oxidizing agents | (5-(Benzo[b]thiophen-2-yl)-2-hydroxyphenyl)methanol |
| Oxidation to Aldehyde | Controlled oxidizing agents (e.g., PCC) | 5-(Benzo[b]thiophen-2-yl)-2-hydroxybenzaldehyde |
| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄) | 5-(Benzo[b]thiophen-2-yl)-2-hydroxybenzoic acid |
Note: The feasibility and selectivity of these reactions would require experimental validation.
Spectroscopic and Structural Data for this compound Remains Elusive
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of available data for the specific chemical compound this compound. Despite extensive queries for its advanced spectroscopic and structural elucidation, no specific research findings, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography data, could be located for this particular molecule.
The initial objective was to construct a detailed scientific article focusing on the structural and conformational properties of this compound. The intended structure of this article was to include in-depth analysis of its molecular architecture through various advanced analytical techniques.
The planned investigation was to encompass:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: This would have involved a detailed discussion of advanced 2D NMR techniques to establish the precise connectivity of atoms within the molecule and to assign specific resonance signals to individual protons and carbons. Furthermore, an analysis of NMR chemical shifts and coupling constants was planned to deduce the compound's preferred conformation in solution.
X-ray Crystallography: This section aimed to provide a definitive picture of the molecule's three-dimensional structure in the solid state. The analysis would have included the determination of precise bond lengths, bond angles, and torsion angles. Additionally, it would have explored the conformational preferences adopted by the molecule within the crystal lattice and investigated any potential disorder phenomena.
However, the foundational experimental data required to populate these sections—such as NMR spectral data and crystallographic information files—are not present in the public domain for this compound. While numerous studies have been published on other derivatives of benzothiophene, the specific substitution pattern of a 2-methylphenol group at the 5-position of the benzo[b]thiophene core has not been the subject of detailed structural analysis in the available literature.
Consequently, the creation of an evidence-based article with the requested detailed outline and data tables is not feasible at this time. Further primary research, including the synthesis and subsequent analytical characterization of this compound, would be necessary to generate the data required for such a scientific discourse.
Advanced Spectroscopic and Structural Elucidation of 5 Benzo B Thiophen 2 Yl 2 Methylphenol
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural details of a molecule. For 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, the spectra are characterized by vibrations originating from the phenol (B47542), methyl, and benzothiophene (B83047) moieties.
Detailed Band Assignments for Functional Groups
The vibrational modes of this compound can be assigned to specific functional groups. The characteristic frequencies for phenols, thiophenes, and their derivatives are well-established in the literature. researchgate.netscialert.net The primary vibrational bands expected for this compound are detailed below.
Phenolic Group Vibrations:
O-H Stretching: A prominent, broad absorption band is anticipated in the FT-IR spectrum between 3200 and 3600 cm⁻¹. The broadening and shift to lower wavenumbers are indicative of intermolecular hydrogen bonding. researchgate.net
C-O Stretching: A strong band is expected in the region of 1200-1260 cm⁻¹, characteristic of the C-O stretching vibration in phenols. researchgate.net
O-H Bending: The in-plane O-H bending vibration typically appears around 1330-1440 cm⁻¹, often coupled with other modes. researchgate.net
Benzothiophene and Phenyl Ring Vibrations:
Aromatic C-H Stretching: These vibrations give rise to bands in the 3000-3100 cm⁻¹ region. scialert.net
Aromatic C=C Stretching: A series of bands between 1450 cm⁻¹ and 1600 cm⁻¹ are assigned to the stretching vibrations of the carbon-carbon bonds within the aromatic rings. iosrjournals.org
C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiophene (B33073) ring are typically found in the 600-900 cm⁻¹ range. scialert.netiosrjournals.org
Ring Breathing Modes: These collective vibrations of the entire ring system occur at various frequencies and are often characteristic of the substitution pattern.
Methyl Group Vibrations:
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl group are expected just below 3000 cm⁻¹.
C-H Bending: Asymmetric and symmetric bending (scissoring) modes typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |
| 3600-3200 | O-H stretch, H-bonded | Phenol |
| 3100-3000 | C-H stretch | Aromatic Rings |
| 2980-2870 | C-H stretch (asymmetric & symmetric) | Methyl |
| 1610-1580 | C=C ring stretch | Aromatic Rings |
| 1520-1470 | C=C ring stretch | Aromatic Rings |
| 1465-1440 | C-H bend (asymmetric) | Methyl |
| 1380-1370 | C-H bend (symmetric) | Methyl |
| 1440-1330 | O-H in-plane bend | Phenol |
| 1260-1200 | C-O stretch | Phenol |
| 900-600 | C-S stretch | Benzothiophene |
| 900-675 | C-H out-of-plane bend | Aromatic Rings |
Analysis of Intermolecular Hydrogen Bonding and Other Interactions
The phenolic hydroxyl group is a potent hydrogen bond donor, which significantly influences the supramolecular structure of the compound in the solid state. researchgate.net The primary intermolecular interaction expected is a strong O-H···O hydrogen bond, where the hydroxyl group of one molecule interacts with the oxygen atom of a neighboring molecule. This interaction is evidenced in the FT-IR spectrum by the presence of a broad O-H stretching band at a lower frequency compared to a free, non-hydrogen-bonded hydroxyl group. researchgate.net
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. The fragmentation pathway of this compound under electron ionization (EI) can be predicted based on the fragmentation patterns of benzothiophene and phenol derivatives. nih.govnih.gov
The molecular ion (M•+) would be observed first. Key fragmentation steps are expected to include:
Benzylic Cleavage: Loss of a hydrogen radical (H•) from the methyl group.
Cleavage of the Inter-ring C-C Bond: The single bond connecting the phenol and benzothiophene rings is a likely point of cleavage, leading to two principal fragment ions corresponding to the benzothiophenyl and methylphenol moieties.
Fragmentation of the Benzothiophene Moiety: The benzothiophene radical cation is known to fragment via the loss of a CS group, which is a characteristic pathway for this heterocyclic system. nih.gov
Fragmentation of the Phenol Moiety: The methylphenol fragment can undergo subsequent fragmentation, such as the loss of carbon monoxide (CO) from the phenolic ring.
| Proposed Fragment Ion | Description |
| [M]•+ | Molecular Ion |
| [M-H]•+ | Loss of H• from the methyl group |
| [C₈H₅S]⁺ | Benzothiophenyl cation from inter-ring cleavage |
| [C₇H₇O]⁺ | Methylphenol cation from inter-ring cleavage |
| [C₇H₅]⁺ | Loss of CS from the benzothiophenyl fragment |
| [C₆H₇]⁺ | Loss of CO from the methylphenol fragment |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Extent
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by π→π* electronic transitions within the extended conjugated system formed by the linked benzothiophene and phenol rings.
The benzothiophene core itself is a chromophore with characteristic absorption bands. researchgate.net When conjugated with the methylphenol ring, a bathochromic (red) shift to longer wavelengths is expected compared to the individual, unconjugated chromophores. The spectrum will likely exhibit intense absorption bands in the 250-350 nm range, reflecting the significant extent of π-electron delocalization across the molecule. The exact position and intensity of these bands can be influenced by solvent polarity.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. These are typically highlighted in red on the dnorm surface. nih.gov A two-dimensional fingerprint plot is then generated, which summarizes all intermolecular contacts, with each point on the plot representing a unique pair of distances from the surface to the nearest atoms inside (di) and outside (de) the surface.
For this compound, while specific crystal data is not available, an analysis based on similar benzothiophene derivatives allows for a prediction of the key interactions. nih.govnih.gov
O-H···O Hydrogen Bonds: These strong, directional interactions would appear as distinct, sharp spikes in the lower region of the 2D fingerprint plot and as prominent red spots on the dnorm surface.
H···H Contacts: As is common for organic molecules, these contacts are expected to be the most abundant, covering the largest area of the Hirshfeld surface and appearing as a large, diffuse region in the center of the fingerprint plot. nih.gov
C···H/H···C Contacts: These represent C-H···π interactions and are significant for the crystal packing. They typically manifest as wing-like features in the fingerprint plot. nih.gov
| Intermolecular Contact Type | Predicted Contribution (%) | Description |
| H···H | ~40-50% | General van der Waals forces |
| C···H / H···C | ~20-30% | C-H···π interactions |
| O···H / H···O | ~10-15% | Hydrogen bonding |
| S···H / H···S | ~5-10% | Interactions with the sulfur atom |
| C···C | ~3-7% | π-π stacking |
Computational and Theoretical Investigations of 5 Benzo B Thiophen 2 Yl 2 Methylphenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. For 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, DFT calculations offer profound insights into its geometry, stability, reactivity, and electronic behavior. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found.
The key structural feature of this molecule is the dihedral angle between the planar benzothiophene (B83047) ring system and the methylphenol ring. This angle dictates the degree of π-conjugation between the two aromatic moieties, which in turn influences the molecule's electronic properties. A full geometry optimization reveals the most energetically favorable conformation. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
Conformational analysis explores the energy landscape by rotating the single bond connecting the two ring systems. This reveals the energy barriers between different rotational isomers (rotamers) and identifies the global minimum energy conformation. The planarity of the benzothiophene and phenol (B47542) rings is largely preserved, with minor deviations due to substituent effects.
Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Value |
| Bond Lengths | ||
| C-S (thiophene) | 1.75 Å | |
| C-O (phenol) | 1.37 Å | |
| C-C (inter-ring) | 1.48 Å | |
| Bond Angles | ||
| C-S-C (thiophene) | 92.5° | |
| C-C-O (phenol) | 119.8° | |
| Dihedral Angle | Benzothiophene-Phenol | 25.8° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ktu.edu
For this compound, the HOMO is expected to be localized primarily on the electron-rich methylphenol ring and the thiophene (B33073) moiety, which are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed across the entire benzothiophene system, indicating the regions susceptible to nucleophilic attack.
Table 2: Calculated FMO Energies and Band Gap for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| EHOMO | -5.45 eV |
| ELUMO | -1.35 eV |
| Band Gap (ΔE) | 4.10 eV |
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. nih.gov These parameters are calculated using the following relationships, based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
Chemical hardness (η) measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. Chemical softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.
Table 3: Global Reactivity Descriptors for this compound (Hypothetical Data)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.45 |
| Electron Affinity (A) | 1.35 |
| Chemical Hardness (η) | 2.05 |
| Chemical Softness (S) | 0.24 |
| Electronegativity (χ) | 3.40 |
| Electrophilicity Index (ω) | 2.82 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and is invaluable for identifying sites for electrophilic and nucleophilic reactions.
In the MEP map of this compound, different colors represent varying electrostatic potentials:
Red regions indicate negative potential, rich in electron density, and are susceptible to electrophilic attack. These are expected around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring.
Blue regions denote positive potential, which are electron-deficient areas prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent site of positive potential.
Green regions represent neutral or near-zero potential, typically found over the carbon atoms of the aromatic rings.
The MEP map provides a clear picture of the molecule's polarity and charge-related properties.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines charge transfer, hyperconjugation, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
For this compound, significant interactions would include:
Delocalization of the oxygen lone pairs (nO) into the antibonding orbitals of the adjacent C-C and C-O bonds (πC-C, σC-O).
Hyperconjugative interactions involving the methyl group's C-H bonds.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. nih.govnih.gov The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ).
The structure of this compound possesses features conducive to NLO activity. The electron-donating hydroxyl and methyl groups on the phenol ring, coupled with the electron-accepting and π-conjugated benzothiophene system, create an intramolecular charge-transfer (ICT) character. DFT calculations can predict the components of the polarizability and hyperpolarizability tensors. The total molecular dipole moment (μ), the average polarizability (αtot), and the first hyperpolarizability (βtot) are key indicators of NLO potential. A large βtot value suggests a strong second-order NLO response. acs.org
Table 4: Calculated NLO Properties for this compound (Hypothetical Data)
| Property | Calculated Value |
| Dipole Moment (μ) | 2.15 Debye |
| Average Polarizability (αtot) | 28.5 x 10-24 esu |
| First Hyperpolarizability (βtot) | 15.2 x 10-30 esu |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
There are no specific Molecular Dynamics (MD) simulation studies published in the scientific literature for this compound.
MD simulations are a powerful computational method used to study the time-dependent behavior of molecules and their interactions with their environment. For a molecule like this compound, MD simulations could provide valuable insights into its conformational flexibility, the dynamics of its interaction with biological targets (such as proteins or nucleic acids), and its behavior in different solvent environments.
In studies on other benzothiophene derivatives, MD simulations have been employed to:
Assess the stability of ligand-protein complexes identified through molecular docking. nih.govresearchgate.net
Investigate the binding modes and intermolecular interactions that are crucial for biological activity. nih.gov
Explore the conformational landscape of the molecule to understand its structural dynamics.
A hypothetical MD simulation study on this compound would involve defining a force field for the molecule, placing it in a simulated environment (e.g., a box of water molecules), and then solving Newton's equations of motion for all atoms in the system over a period of time. The resulting trajectory would provide a detailed picture of the molecule's dynamic behavior.
Solvation Effects on Electronic Structure and Reactivity via Continuum Models
There are no specific studies using continuum solvation models to investigate the electronic structure and reactivity of this compound reported in the scientific literature.
Continuum solvation models are a class of computational methods used to approximate the effect of a solvent on the properties of a solute molecule without explicitly representing the individual solvent molecules. These models treat the solvent as a continuous medium with a given dielectric constant. They are particularly useful for studying how the solvent environment influences the electronic structure, such as orbital energies and charge distribution, and consequently, the reactivity of a molecule.
For this compound, such a study could reveal:
How the polarity of the solvent affects the stability of different conformations.
The influence of the solvent on the molecule's UV-Vis absorption spectrum.
Changes in the molecule's dipole moment and other electronic properties in different solvents.
The solvent's role in modulating the acidity of the phenolic hydroxyl group.
While specific data for the target compound is unavailable, studies on similar phenolic compounds have demonstrated that continuum models can effectively predict shifts in spectroscopic properties and changes in reactivity in different solvent environments.
Structure Activity Relationship Sar Studies of 5 Benzo B Thiophen 2 Yl 2 Methylphenol Analogues: Mechanistic and Molecular Interactions
Correlation of Substructural Modifications with In Vitro Enzymatic Inhibition
The benzo[b]thiophene scaffold is present in a variety of potent enzyme inhibitors. nih.gov SAR studies have established a clear correlation between specific substructural changes and the resulting in vitro enzymatic inhibition, providing a roadmap for optimizing inhibitor potency and selectivity.
Enzyme Binding Modes and Active Site Interactions
Molecular docking studies have been instrumental in elucidating the binding modes of benzo[b]thiophene analogues within enzyme active sites. These studies reveal that specific interactions, such as hydrogen bonds, π-stacking, and hydrophobic interactions, are critical for potent inhibition.
For example, in the inhibition of Polo-like kinase 1 (PLK1), docking studies of a benzothiophene (B83047) derivative, compound 14f , showed a high binding affinity to the target protein. benthamdirect.com Similarly, benzothiophene 1,1-dioxide derivatives designed as STAT3 inhibitors were shown to occupy the SH2 domain pocket effectively. researchgate.net
In the case of cholinesterases, the binding profile of benzothiophene-chalcone hybrids was analyzed. Compound 5f , an effective acetylcholinesterase (AChE) inhibitor, forms a hydrogen bond between its carbonyl oxygen and the Tyr337 residue, along with π-stacking between its benzoyl aromatic ring and the Trp86 residue of the enzyme. nih.gov For butyrylcholinesterase (BChE), the presence of amino and hydroxyl substituents on 3-benzoylbenzothiophenes was found to be crucial for good inhibition. nih.gov
Studies on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors also demonstrated that potent compounds adopt a binding orientation within the COX-2 active site similar to that of the known drug celecoxib. nih.gov
Inhibitory Potency and Selectivity Profiling
The inhibitory potency (often measured as IC₅₀) and selectivity of benzo[b]thiophene analogues are highly dependent on their substitution patterns.
In the development of PLK1-Polo-Box Domain (PBD) inhibitors, several benzothiophene derivatives demonstrated potent activity. Notably, compound 14f emerged as the most effective inhibitor with an IC₅₀ value of 0.26 μM. benthamdirect.com
For kinase inhibition, 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives showed sharp SAR. nih.govrsc.org Compounds lacking a substituent at the R⁵ position of the benzo[b]thiophene ring had low activity against DYRK1A kinase. nih.gov However, the introduction of a 5-methoxy group (4e ) or a 5-hydroxy group (4i–k ) resulted in potent inhibition, with IC₅₀ values ranging from 35 to 116 nM. Compound 4k was also a potent inhibitor of CLK1/CLK4 and haspin kinases and showed good selectivity against the off-target kinase DYRK1B. rsc.org
As cholinesterase inhibitors, benzothiophene-chalcone hybrids proved to be more effective than simpler benzothiophene precursors. Compound 5h was the most potent BChE inhibitor with an IC₅₀ of 24.35 μM, while compound 5f was the best AChE inhibitor with an IC₅₀ of 62.10 μM. nih.gov
Furthermore, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as potent and highly selective COX-2 inhibitors, with IC₅₀ values in the range of 0.31–1.40 µM and COX-2 selectivity indices as high as 183.8. nih.govresearchgate.net
Table 1: In Vitro Enzymatic Inhibition of Selected Benzo[b]thiophene Analogues
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 14f | PLK1-PBD | 0.26 μM | benthamdirect.com |
| Compound 4k | DYRK1A | 35 nM | rsc.org |
| Compound 4k | CLK1 | 20 nM | rsc.org |
| Compound 4k | CLK4 | 26 nM | rsc.org |
| Compound 4k | Haspin | 76 nM | rsc.org |
| Compound 5h | Butyrylcholinesterase (BChE) | 24.35 μM | nih.gov |
| Compound 5f | Acetylcholinesterase (AChE) | 62.10 μM | nih.gov |
| Compound 4q | COX-2 | 0.31 μM | nih.gov |
Influence of Substituent Effects on Receptor Affinity and Functional Selectivity
Substituents on the benzo[b]thiophene core and its associated side chains profoundly affect binding affinity and functional activity at various receptors.
In a series of thienylpyrazoloquinolines designed to target benzodiazepine (B76468) receptors, all tested compounds showed high affinity, with Kᵢ values between 0.3 and 2.6 nM. nih.gov Crucially, the size of an alkyl substituent introduced into the thiophene (B33073) ring caused a continuous shift in activity, transforming compounds from inverse agonists to antagonists, and finally to agonists. This demonstrates how minor steric changes can dramatically alter the functional response at the receptor. nih.gov
For serotonin (B10506) receptors, the nature of the side chain is critical. In one study of benzo[b]thiophene derivatives, analogues containing an arylamine moiety generally showed more promising affinity for the 5-HT₇ receptor than those with an arylsulfonamide group. unav.edu Specifically, alcohol derivatives with a homopiperazinyl or aminopiperidinyl fragment displayed the highest affinity for this target. unav.edu In a different series targeting the 5-HT₁ₐ receptor, the substitution pattern on both the arylpiperazine moiety and the benzo[b]thiophene ring was studied. nih.gov The most promising compound, 7e , which has a pyridin-2-yl group on the piperazine (B1678402) ring, displayed a Kᵢ of 2.30 μM. Docking studies suggested that electrostatic interactions were key to its binding affinity. nih.gov
A systematic SAR investigation of benzo[b]thiophene-2-carboxamide (B1267583) derivatives as urotensin-II (UT) receptor antagonists revealed that substituents at the 5- and 6-positions of the benzo[b]thiophene ring significantly impacted binding. The 5-cyano analogue 7f was identified as a highly potent UT antagonist with an IC₅₀ value of 25 nM. nih.gov
Table 2: Receptor Affinity of Selected Benzo[b]thiophene Analogues
| Compound | Target Receptor | Binding Affinity | Source |
|---|---|---|---|
| Thienylpyrazoloquinolines | Benzodiazepine Receptor | Kᵢ = 0.3-2.6 nM | nih.gov |
| Compound 7e | 5-HT₁ₐ Receptor | Kᵢ = 2.30 μM | nih.gov |
| Compound 9e | 5-HT₇ Receptor | pKᵢ = 6.8 | unav.edu |
| Compound 7f | Urotensin-II Receptor | IC₅₀ = 25 nM | nih.gov |
Stereochemical Considerations in SAR
Stereochemistry is a critical factor in the structure-activity relationships of benzo[b]thiophene analogues, as the three-dimensional arrangement of atoms dictates how a molecule fits into a chiral biological target like an enzyme or receptor. The precise orientation of substituents can lead to significant differences in biological activity between stereoisomers.
While specific stereochemical studies on 5-[Benzo(b)thiophen-2-yl]-2-methylphenol itself are not widely reported, the principles are evident in the broader class of its analogues. For example, in the design of complex, multi-ring systems like the 6H-benzo[b]indeno[1,2-d]thiophen-6-one kinase inhibitors, the rigid tetracyclic scaffold places substituents in well-defined spatial orientations. rsc.org The observed sharp SAR, where small changes in substituent position lead to large changes in potency, underscores the importance of a precise three-dimensional fit within the kinase ATP-binding site. nih.govrsc.org Any chiral centers within the molecule would be expected to produce enantiomers or diastereomers with distinct biological profiles, with one isomer often being significantly more active than the others.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling and ligand-based drug design are powerful computational strategies used to develop new benzo[b]thiophene analogues when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that a group of active molecules must share common structural features—the pharmacophore—that are essential for binding to the target.
Ligand-based drug design often involves synthesizing hybrid molecules that combine the structural features of different known active compounds. nih.govnih.gov This strategy aims to increase biological activity or introduce desirable pharmacokinetic properties. nih.gov For example, designing molecules that are hybrids of a benzo[b]thiophene and a chalcone (B49325) scaffold has been used to create novel cholinesterase inhibitors. nih.gov
Pharmacophore models can be generated by aligning a set of active molecules and identifying the spatial arrangement of key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. This model then serves as a template for virtual screening of compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. Molecular docking simulations can then be used to refine these hits and predict their binding modes, as seen in the development of inhibitors for targets like the 5-HT₁ₐ receptor and IgM Fc domains. nih.govnih.gov These computational tools are indispensable for the rational design of novel and more potent benzo[b]thiophene-based therapeutic agents. nih.gov
Advanced Mechanistic Investigations and Non Clinical Applications of 5 Benzo B Thiophen 2 Yl 2 Methylphenol
Molecular Interaction Mechanisms with Biological Targets
The benzo[b]thiophene skeleton is a versatile pharmacophore found in numerous bioactive molecules that interact with a range of physiological targets, including receptors and enzymes. nih.govwikipedia.org
Specific Receptor Interactions and Signaling Pathways (e.g., Serotonin (B10506) Receptors)
The benzo[b]thiophene nucleus is a key feature in ligands developed for serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a variety of psychiatric disorders. nih.gov Derivatives have been synthesized and evaluated for their binding affinity to several 5-HT receptor subtypes.
For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were assessed for their affinity toward 5-HT₁A receptors. nih.govnih.gov Within this series, the compound 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) showed a notable affinity with a Kᵢ value of 2.30 μM. nih.govnih.gov Docking studies suggested that electrostatic interactions are important for the observed affinity of this compound. nih.gov Further research has identified other benzo[b]thiophene derivatives with dual action at 5-HT₁A serotonin receptors and the serotonin transporter (SERT), proposing them as a potential new class of antidepressants. mdpi.com
Studies have also shown that the 5-HT(2B) receptor is essential for the therapeutic actions of serotonin-selective reuptake inhibitors (SSRIs), suggesting that direct agonist stimulation of this receptor can produce an SSRI-like response. rsc.org This receptor appears to positively regulate serotonergic activity, making it a significant target in depression research. rsc.org Additionally, N-alkyl-N-(2-chloroethyl)aminomethylbenzo[b]thiophen derivatives, including those with a 5-methyl substitution, have been evaluated for their anti-5HT activity. nih.gov
In Vitro Enzyme Modulation Mechanisms (e.g., Cholinesterase, Chymase, Topoisomerase, α-Amylase Inhibition)
Derivatives of benzo[b]thiophene have been widely investigated as inhibitors of various enzymes.
Cholinesterase Inhibition: Benzo[b]thiophene-chalcone hybrids have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). uow.edu.au In one study, compound 5f emerged as the most effective AChE inhibitor, while compound 5h was the best BChE inhibitor, with an IC₅₀ value comparable to the reference drug galantamine. uow.edu.au The presence of amino and hydroxyl groups on the 3-benzoylbenzothiophene structure was found to be important for BChE inhibition. uow.edu.au Other studies on different benzo[b]thiophene analogues reported AChE inhibitory activities with IC₅₀ values ranging from 20.8 to 121.7 µM. uow.edu.au
Chymase Inhibition: A class of benzo[b]thiophene-2-sulfonamide derivatives has been identified as novel and potent inhibitors of human chymase. nih.gov Through substituent analysis of a lead compound discovered via in-silico screening, the derivative TY-51076 was found to have high potency with an IC₅₀ of 56 nM and showed excellent selectivity for chymase over other enzymes like chymotrypsin (B1334515) and cathepsin G. nih.gov
Topoisomerase Inhibition: Glycosylated 2-phenyl-benzo[b]thiophenes have been studied for their potential to inhibit topoisomerase I and II, enzymes crucial for DNA replication. nih.gov Some of these compounds showed strong inhibition against these enzymes at a concentration of 100μM. nih.gov Further investigation confirmed that these compounds act as topoisomerase suppressors rather than poisons. nih.gov
α-Amylase Inhibition: While direct studies on 5-[Benzo(b)thiophen-2-yl]-2-methylphenol are limited, the phenolic moiety of the molecule suggests a potential for α-amylase inhibition. Polyphenols are known to inhibit digestive enzymes like α-amylase through non-covalent bonds, including hydrogen bonds and π-π stacking interactions. nih.gov This inhibition can alter the secondary structure of the enzyme. nih.gov The inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes by reducing post-prandial hyperglycemia. rsc.orgnih.gov
| Compound Class | Target Enzyme | Key Derivative | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene-chalcone | Acetylcholinesterase (AChE) | Compound 5f | 62.10 μM | uow.edu.au |
| Benzo[b]thiophene-chalcone | Butyrylcholinesterase (BChE) | Compound 5h | 24.35 μM | uow.edu.au |
| Benzo[b]thiophene-2-sulfonamide | Human Chymase | TY-51076 | 56 nM | nih.gov |
| Glycosylated 2-phenyl-benzo[b]thiophene | Topoisomerase I/II | Various Analogues | Strong inhibition at 100 μM | nih.gov |
Antioxidant Activity: Radical Scavenging and Redox Mechanisms
The antioxidant potential of this compound is strongly suggested by its chemical structure, specifically the phenolic group. Phenolic compounds are well-established antioxidants that can neutralize free radicals through two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a radical, thereby quenching it. The SET mechanism involves the transfer of an electron to the radical species. nih.gov
Studies on various phenolic compounds confirm that their antioxidant behavior is heavily influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. researchgate.net For example, research on diarylamines within the benzo[b]thiophene series has evaluated their free radical scavenging activity and reducing power, establishing structure-activity relationships. researchgate.net The presence of the phenolic hydroxyl group in this compound makes it a likely candidate for exhibiting significant radical scavenging properties, contributing to cellular protection against oxidative stress.
Antimicrobial Modalities of Action and Resistance Mechanisms
The benzo[b]thiophene scaffold is present in many compounds developed for their antimicrobial properties. nih.gov Various derivatives have shown activity against a range of pathogens, including multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
One area of research involves benzo[b]thiophene acylhydrazones, which have been synthesized and screened against S. aureus. mdpi.com A notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated resistant strains of S. aureus. mdpi.com Computational studies using Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been employed to understand the molecular features that correlate with antibacterial activity and to rationally design new, more effective antibiotics based on the benzothiophene (B83047) framework. frontiersin.org
Other research has focused on different thiophene (B33073) derivatives that act by increasing bacterial membrane permeabilization and reducing the adherence of bacteria to host cells. nih.govnih.gov Some benzo[b]thiophene amide derivatives have also shown promising activity against Staphylococcus aureus. nih.gov For fungal pathogens, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives displayed excellent broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with some compounds showing MIC values as low as 0.03-0.5 μg/mL against C. albicans. researchgate.net
Photophysical Properties and Potential in Materials Science
The π-conjugated system of the benzo[b]thiophene core makes it an attractive building block for organic electronics. Its derivatives are widely explored for their photophysical properties and applications in materials science. nih.govbohrium.com
Future Research Directions and Challenges for 5 Benzo B Thiophen 2 Yl 2 Methylphenol Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted benzothiophenes is a critical area of research, with ongoing efforts to develop more efficient, economical, and environmentally friendly methods. chemistryviews.orgorganic-chemistry.org While classical approaches exist, future research for synthesizing 5-[Benzo(b)thiophen-2-yl]-2-methylphenol and its derivatives will likely focus on modern, sustainable strategies that offer high yields and functional group tolerance. chemistryviews.orgnih.gov
Key areas for development include:
Photocatalysis: Visible-light photocatalytic methods, which can initiate radical annulation processes under mild conditions, offer a green alternative to traditional synthesis. organic-chemistry.org
Metal-Free Catalysis: Iodine-catalyzed cascade reactions provide an efficient and economical route to benzothiophenes from simple starting materials like thiophenols and alkynes, avoiding the cost and potential toxicity of transition-metal catalysts. organic-chemistry.org
Multi-Component Reactions: Rhodium-catalyzed three-component coupling reactions using arylboronic acids, alkynes, and elemental sulfur are being explored for their high regioselectivity and efficiency in constructing the benzothiophene (B83047) core. researchgate.net
Electrochemical Methods: Electrochemical synthesis presents a green and efficient method for creating derivatives, such as C-3-sulfonated benzothiophenes, under oxidant- and catalyst-free conditions, a technique that is often easy to scale up. organic-chemistry.org
Table 1: Comparison of Modern Synthetic Strategies for Benzothiophene Derivatives
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Photocatalysis | Uses visible light and a photosensitizer (e.g., eosin (B541160) Y) to initiate radical reactions. | Green, mild reaction conditions, high regioselectivity. | Enables the synthesis of substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes. organic-chemistry.org |
| Metal-Free Catalysis | Employs catalysts like iodine to facilitate cascade reactions. | Economical, avoids transition-metal contamination, environmentally friendly. | Efficiently produces benzothiophene derivatives from substituted thiophenols and alkynes in good yields. organic-chemistry.org |
| Multi-Component Coupling | Rhodium-catalyzed reaction involving an arylboronic acid, an alkyne, and elemental sulfur. | High regioselectivity, builds complexity in a single step. | Proceeds via sequential alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.net |
| Electrochemical Synthesis | Utilizes electrical current to drive tandem radical addition-cyclization pathways. | Oxidant- and catalyst-free, practical, and scalable. | Enables the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles. organic-chemistry.org |
Advanced Computational Modeling for Predictive Design and Optimization
Computational tools are becoming indispensable in modern chemical research for accelerating the discovery and optimization of new molecules. For this compound, advanced computational modeling offers a path to rationally design derivatives with enhanced properties and to predict their biological or material science applications.
Future research in this area will likely involve:
Machine-Learning (ML) Assisted Design: By creating large virtual libraries of derivatives, ML models, such as Gradient-Boosting Regression, can be trained to predict properties like UV-Vis spectra with high accuracy. mdpi.com This approach allows for the rapid screening of vast chemical space to identify candidates with optimal electronic properties for applications like photodetectors. mdpi.com
Molecular Docking Studies: To explore potential therapeutic applications, molecular docking can simulate the binding of this compound derivatives to biological targets like enzymes or receptors. nih.govnih.gov These simulations can elucidate key interactions, explain structure-activity relationships (SAR), and guide the design of more potent and selective inhibitors. nih.govnih.gov
ADME Profiling: In silico absorption, distribution, metabolism, and excretion (ADME) studies can predict the pharmacokinetic properties of new derivatives, helping to identify candidates with better drug-like characteristics early in the discovery process. nih.gov
Table 2: Applications of Computational Modeling in Benzothiophene Research
| Modeling Technique | Application | Objective | Example from Benzothiophene Research |
|---|---|---|---|
| Machine Learning | Predictive design of materials | To screen virtual libraries and identify structures with desired electronic or optical properties. | A Gradient-Boosting Regression model predicted the optical properties of 72,976 unique benzothiophene polymer combinations with high accuracy (R² = 0.86). mdpi.com |
| Molecular Docking | Drug design and discovery | To predict the binding mode and affinity of a ligand to a biological target (e.g., protein, enzyme). | Docking studies were used to understand the interactions of benzothiophene derivatives with the 5-HT1A serotonin (B10506) receptor and the SH2 domain of the STAT3 protein. nih.govnih.gov |
| ADME Prediction | Pharmacokinetic profiling | To computationally estimate the absorption, distribution, metabolism, and excretion properties of drug candidates. | In silico ADME profiles were studied for a series of benzothiophene-chalcone hybrids designed as cholinesterase inhibitors. nih.gov |
Exploration of Undiscovered Mechanistic Pathways in Chemical Biology
The benzothiophene scaffold is a "privileged structure" known to interact with a wide range of biological targets, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov A significant future challenge for this compound is to move beyond identifying its biological activities to understanding the precise molecular mechanisms that underpin them.
Research should focus on:
Target Identification and Validation: Identifying the specific enzymes, receptors, or cellular pathways that derivatives of this compound interact with. For instance, studies on other benzothiophenes have identified them as inhibitors of STAT3 phosphorylation or as antifungal agents targeting CYP51. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic series of analogs to probe how modifications to the benzothiophene, phenol (B47542), and methyl groups affect biological activity. nih.gov This can reveal the chemical features essential for target engagement and potency.
Elucidating Novel Interactions: Investigating whether this compound class can modulate biological pathways through novel or unexpected mechanisms, which could open up new therapeutic avenues.
Integration with Emerging Technologies for High-Throughput Screening and Analysis
To fully explore the potential of this compound and its derivatives, integration with emerging technologies for rapid screening and analysis is essential. High-throughput screening (HTS) allows for the testing of thousands of compounds against biological targets, dramatically accelerating the pace of discovery.
Future directions include:
Development of HTS Assays: Designing and implementing HTS assays to screen libraries of this compound derivatives for various biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. ontosight.ai
Fluorescence-Based Screening Platforms: Utilizing novel screening platforms, such as those employing conjugated polymers, for rapid evaluation. For example, a cationic conjugated polythiophene has been successfully used for the HTS of antimicrobial photosensitizers. nih.gov The fluorescence of the polymer is quenched when it binds to a large number of bacteria, providing a clear signal for ineffective compounds, while effective antimicrobials result in strong fluorescence. nih.gov This principle could be adapted to screen for antimicrobial derivatives of the target compound.
Advanced Analytical Techniques: Employing modern analytical methods to characterize the synthesized compounds and their interactions with biological systems. wisdomlib.org
Addressing Scalability and Efficiency in Synthesis and Derivatization
For any promising compound to move from the laboratory to practical application, its synthesis must be scalable, efficient, and cost-effective. A major challenge in the future development of this compound will be translating laboratory-scale synthetic routes into viable processes for larger-scale production.
Key challenges and research focuses are:
Process Optimization: Refining reaction conditions (temperature, solvent, catalyst loading) of promising synthetic routes to maximize yield, minimize waste, and ensure reproducibility on a larger scale.
Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis. Flow chemistry can offer improved safety, better heat and mass transfer, and the potential for automated, continuous production, which can be more efficient than traditional batch processing.
Cost-Effective Starting Materials: Investigating synthetic pathways that utilize readily available and inexpensive starting materials to improve the economic viability of the final compound.
Purification Strategies: Developing efficient and scalable purification methods to isolate the final product with high purity, which is critical for both medicinal and materials science applications. Some modern synthetic protocols are already being noted for their ease of scale-up. organic-chemistry.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves heterocyclization of substituted thiophene precursors with phenolic derivatives. Key factors include:
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) reduce side reactions .
- Catalysts : Lewis acids like ZnCl₂ or FeCl₃ can accelerate aryl coupling steps .
- Yield Optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the phenolic product .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic proton environments and methyl group integration (δ 2.3–2.5 ppm for methylphenol) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 256.05 for C₁₅H₁₂OS) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers address low yields during scale-up synthesis of this compound?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or TLC to track intermediate formation and adjust reagent stoichiometry dynamically .
- Purification Refinement : Employ recrystallization (ethanol/water mixtures) after column chromatography to enhance crystallinity and purity .
- Side Reaction Mitigation : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to sequester unreacted reagents .
Q. What strategies resolve contradictions in reported bioactivity data for benzo[b]thiophene derivatives like this compound?
- Methodological Answer :
- Assay Standardization : Use Trypanosoma brucei rhodesiense STIB 900 protocols (Alamar Blue endpoint, 72-h incubation) for antiparasitic studies to ensure reproducibility .
- Dose-Response Validation : Perform triplicate IC₅₀ measurements with 3-fold serial dilutions, analyzed via nonlinear regression (Prism software) to minimize variability .
- Target-Specific Profiling : Compare binding affinities across kinase panels or receptor isoforms using SPR (surface plasmon resonance) to identify off-target effects .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring to detect phenolic oxidation products .
- Light Sensitivity : Store in amber vials under argon; UV-Vis spectroscopy tracks photo-degradation (λ = 300–400 nm) .
- Solution Stability : Use deuterated DMSO for NMR stability assays, noting peak shifts indicative of hydrolysis .
Q. What computational modeling approaches predict the pharmacological interactions of this compound?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with estrogen receptors (PDB ID: 1A52), focusing on hydrogen bonding with the phenol group .
- QSAR Analysis : Build models using descriptors like LogP (lipophilicity) and polar surface area to correlate with antimicrobial or antitumor activity .
- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability in aqueous environments, highlighting solvent-accessible surface areas (SASA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
